
2,2,3,4,4-Pentamethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,4-Pentamethylpentane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, specifically a pentane derivative, characterized by the presence of five methyl groups attached to the main carbon chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,3,4,4-Pentamethylpentane can be synthesized through catalytic hydrogenation of specific alkenes. The double bond is typically located between the third and fourth carbons, with two methyl groups on the third carbon and three methyl groups on the fourth carbon . The reaction conditions often involve the use of a hydrogen gas atmosphere and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4,4-Pentamethylpentane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Halogenation typically uses halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.
Combustion: Requires an excess of oxygen (O₂) and an ignition source.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Substitution: Halogenated alkanes.
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Wissenschaftliche Forschungsanwendungen
2,2,3,4,4-Pentamethylpentane is utilized in various scientific research fields:
Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Employed as a solvent in chemical reactions and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of 2,2,3,4,4-Pentamethylpentane involves its interactions at the molecular level. As a non-polar compound, it can dissolve non-polar substances and interact with hydrophobic regions of biological molecules. Its effects are primarily due to its physical properties, such as solubility and volatility, rather than specific chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4-Pentamethylpentane: Another isomer with a slightly different arrangement of methyl groups.
2,2,4,4-Tetramethylpentane: Lacks one methyl group compared to 2,2,3,4,4-Pentamethylpentane.
2,2,3,3-Tetramethylbutane: A smaller alkane with fewer carbon atoms and methyl groups.
Uniqueness
This compound is unique due to its specific branching pattern, which affects its physical and chemical properties. Its high degree of branching leads to lower boiling and melting points compared to its linear counterparts, making it useful in applications requiring volatile solvents.
Eigenschaften
CAS-Nummer |
16747-45-8 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,2,3,4,4-pentamethylpentane |
InChI |
InChI=1S/C10H22/c1-8(9(2,3)4)10(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
OWFKEHICSVOVAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


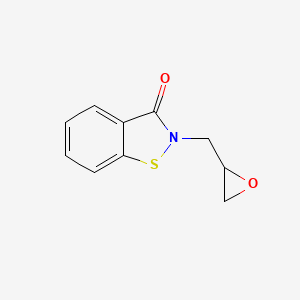


![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
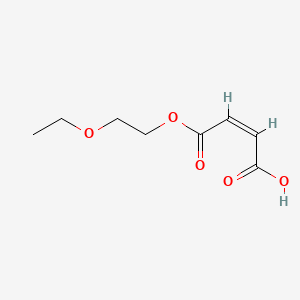


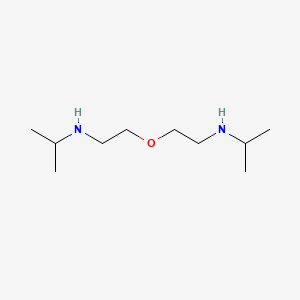


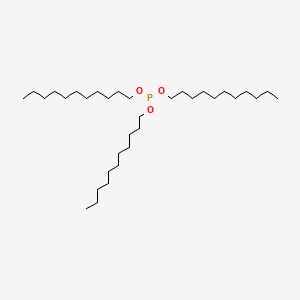

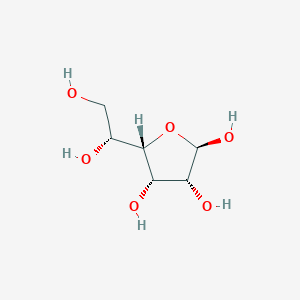
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
